Usp7-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H33ClF6N6O8 |

|---|---|

Molecular Weight |

779.1 g/mol |

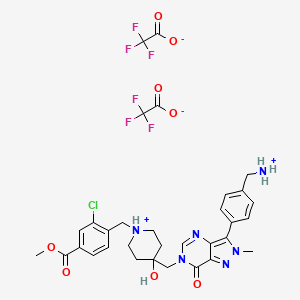

IUPAC Name |

[4-[6-[[1-[(2-chloro-4-methoxycarbonylphenyl)methyl]-4-hydroxypiperidin-1-ium-4-yl]methyl]-2-methyl-7-oxopyrazolo[4,3-d]pyrimidin-3-yl]phenyl]methylazanium;bis(2,2,2-trifluoroacetate) |

InChI |

InChI=1S/C28H31ClN6O4.2C2HF3O2/c1-33-25(19-5-3-18(14-30)4-6-19)23-24(32-33)26(36)35(17-31-23)16-28(38)9-11-34(12-10-28)15-21-8-7-20(13-22(21)29)27(37)39-2;2*3-2(4,5)1(6)7/h3-8,13,17,38H,9-12,14-16,30H2,1-2H3;2*(H,6,7) |

InChI Key |

WZRJDCAJOKOZRD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C2C(=N1)C(=O)N(C=N2)CC3(CC[NH+](CC3)CC4=C(C=C(C=C4)C(=O)OC)Cl)O)C5=CC=C(C=C5)C[NH3+].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

USP7-IN-9: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling target in oncology due to its critical role in regulating the stability of key proteins involved in tumor progression and suppression. USP7-IN-9 is a potent and specific small-molecule inhibitor of USP7 that has demonstrated significant anti-cancer activity in preclinical studies. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. The primary mechanism of this compound involves the disruption of the p53-MDM2 axis, leading to the stabilization and activation of the p53 tumor suppressor protein. This, in turn, induces cell cycle arrest and apoptosis in cancer cells. Beyond its effect on the p53 pathway, inhibition of USP7 by compounds like this compound also impacts other crucial cancer-related signaling networks, including the PI3K/Akt, Wnt/β-catenin, and NF-κB pathways, further contributing to its anti-tumorigenic effects.

Introduction to USP7 and its Role in Cancer

Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation.[1][2] USP7 plays a pivotal role in maintaining cellular homeostasis by regulating the stability and function of a wide array of proteins involved in critical cellular processes such as cell cycle control, DNA damage repair, and transcriptional regulation.[2]

In the context of cancer, USP7 is frequently overexpressed in various malignancies, and its elevated activity is often associated with poor prognosis.[3] USP7 contributes to tumorigenesis by stabilizing oncoproteins and destabilizing tumor suppressor proteins. One of the most well-characterized functions of USP7 in cancer is its regulation of the p53 tumor suppressor pathway through its interaction with both p53 and its primary E3 ubiquitin ligase, MDM2.[2][4] By deubiquitinating and stabilizing MDM2, USP7 promotes the degradation of p53, thereby allowing cancer cells to evade apoptosis and continue to proliferate.[4]

This compound: A Potent Inhibitor of USP7

This compound is a small molecule inhibitor that demonstrates high potency against USP7, with a reported IC50 value of 40.8 nM.[5] Its inhibitory activity leads to a cascade of events within cancer cells, ultimately resulting in anti-proliferative and pro-apoptotic effects.

Quantitative Data: In Vitro Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated across a panel of cancer cell lines, demonstrating a range of sensitivities.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| LNCaP | Prostate Cancer | 29.6 | [5] |

| RS4;11 | Acute Lymphoblastic Leukemia | 41.6 | [5] |

| HCT 116 | Colorectal Carcinoma | Weakly active | [5] |

| NB4 | Acute Promyelocytic Leukemia | Weakly active | [5] |

| K562 | Chronic Myelogenous Leukemia | Weakly active | [5] |

| HuH-7 | Hepatocellular Carcinoma | Weakly active | [5] |

Core Mechanism of Action: The p53-MDM2 Axis

The primary mechanism through which this compound exerts its anti-cancer effects is by disrupting the USP7-mediated regulation of the p53-MDM2 axis.[5]

Signaling Pathway

In normal cells, USP7 deubiquitinates and stabilizes both MDM2 and p53. However, in many cancers where USP7 is overexpressed, its predominant effect is the stabilization of MDM2, which in turn leads to the ubiquitination and subsequent degradation of p53.[4] this compound inhibits the deubiquitinating activity of USP7, leading to the destabilization and degradation of MDM2. The reduction in MDM2 levels allows for the accumulation and activation of p53, which can then transcriptionally activate its downstream target genes, such as p21, to induce cell cycle arrest and apoptosis.[5]

Cellular Effects of this compound

Treatment of cancer cells with this compound leads to distinct cellular changes, consistent with the activation of the p53 pathway.

-

Protein Level Modulation: In RS4;11 cells, treatment with this compound (0.1-1 µM for 24 hours) resulted in a dose-dependent decrease in the protein levels of MDM2 and DNMT1, and a corresponding increase in the protein levels of p53 and its downstream target, p21.[5]

-

Cell Cycle Arrest: this compound (1 µM for up to 72 hours) induces cell cycle arrest at the G0/G1 and S phases in RS4;11 cells.[5]

Broader Impact on Cancer Signaling Pathways

While the p53-MDM2 axis is a primary target, the inhibition of USP7 by compounds like this compound has wider implications for other cancer-related signaling pathways. The following sections describe the effects of general USP7 inhibition on these pathways, as specific quantitative data for this compound is limited.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. USP7 has been shown to regulate this pathway through its interaction with PTEN, a tumor suppressor that antagonizes PI3K signaling. USP7 can deubiquitinate and stabilize PTEN, thereby suppressing the PI3K/Akt pathway. However, in some contexts, USP7 inhibition has been shown to suppress the PI3K/Akt pathway, suggesting a complex and context-dependent role.[6]

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers, particularly colorectal cancer. USP7 has been identified as a regulator of this pathway. In some contexts, USP7 can act as a negative regulator by deubiquitinating and stabilizing Axin, a key component of the β-catenin destruction complex.[4][7] However, in APC-mutated colorectal cancer, USP7 can act as a tumor-specific Wnt activator by deubiquitinating β-catenin.[8]

NF-κB Pathway

The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. Aberrant NF-κB activation is a common feature of many cancers. USP7 has been shown to directly deubiquitinate the p65 subunit of NF-κB, leading to its stabilization and enhanced transcriptional activity.[9][10] Therefore, inhibition of USP7 can suppress NF-κB signaling and its pro-tumorigenic effects.

In Vivo Anti-Tumor Activity of USP7 Inhibitors

While specific in vivo efficacy and pharmacokinetic data for this compound are not publicly available, studies with other potent USP7 inhibitors have demonstrated significant anti-tumor activity in xenograft models. For instance, the USP7 inhibitor PU7-1 has been shown to markedly repress tumor growth in vivo in triple-negative breast cancer models.[11] Similarly, another USP7 inhibitor, S-205474, induced tumor growth inhibition in a H929 multiple myeloma tumor model.[12] These findings provide a strong rationale for the potential in vivo efficacy of this compound.

| USP7 Inhibitor | Cancer Model | Efficacy | Reference |

| PU7-1 | Triple-Negative Breast Cancer (Xenograft) | Marked repression of tumor growth | [11] |

| S-205474 | Multiple Myeloma (H929 Xenograft) | Induced tumor growth inhibition | [12] |

| GNE-6776 | EOL-1 (Eosinophilic Leukemia) Xenograft | Tumor growth inhibition | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of USP7 inhibitors like this compound.

USP7 Enzymatic Assay

This protocol describes a general method for measuring the enzymatic activity of USP7 and assessing the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant human USP7 enzyme

-

Ubiquitin-rhodamine110 substrate

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT)

-

This compound or other test compounds

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 2 µL of the diluted compound.

-

Add 18 µL of USP7 enzyme solution (final concentration ~0.5 nM) in assay buffer to each well.

-

Incubate for 30 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of ubiquitin-rhodamine110 substrate (final concentration ~50 nM) to each well.

-

Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) at 1-minute intervals for 30 minutes.

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot Analysis for Protein Expression

This protocol outlines the steps for assessing changes in the protein levels of key targets like p53, MDM2, and p21 following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., RS4;11)

-

This compound

-

Cell culture medium and supplements

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-USP7, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell lines (e.g., RS4;11)

-

This compound

-

Cell culture medium and supplements

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cancer cells in 6-well plates and treat with this compound or DMSO for the desired time (e.g., 24, 48, 72 hours).

-

Harvest the cells (including floating cells) and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolve the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. USP7 inhibits Wnt/β-catenin signaling through promoting stabilization of Axin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. USP7 Is a Tumor-Specific WNT Activator for APC-Mutated Colorectal Cancer by Mediating β-Catenin Deubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deubiquitination of NF-κB by Ubiquitin-Specific Protease-7 promotes transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of Usp7-IN-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

Usp7-IN-9, also known as compound L55, is a highly potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme implicated in various oncogenic pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. Detailed experimental protocols for its synthesis and biological evaluation are presented, along with a summary of its quantitative inhibitory and anti-proliferative activities. Furthermore, this document illustrates the key signaling pathway affected by this compound and the workflow for its characterization, employing Graphviz diagrams for clear visualization.

Introduction

Ubiquitin-Specific Protease 7 (USP7) has emerged as a significant target in cancer therapy due to its role in stabilizing key oncoproteins and cell cycle regulators. USP7 prevents the degradation of proteins such as Mouse Double Minute 2 Homolog (MDM2), an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. By inhibiting USP7, the degradation of MDM2 is promoted, leading to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.

This compound was discovered through a structure-activity relationship (SAR) study of N-benzylpiperidinol derivatives. It was identified as a highly potent inhibitor with an IC50 value of 40.8 nM against USP7.[1] This guide details the scientific journey from its rational design to its synthesis and subsequent biological evaluation.

Discovery and Rationale

The discovery of this compound (L55) was based on the structural analysis of previously reported piperidinol inhibitors in complex with USP7. Researchers identified that the Phe409 sub-site of USP7 could be further exploited to enhance inhibitor potency and selectivity. This led to the design and synthesis of a series of 55 N-aromatic and N-benzyl piperidinol derivatives, culminating in the identification of L55 (this compound) as a lead compound with superior inhibitory activity.[1]

Synthesis Pathway

The synthesis of this compound is a multi-step process. The generalized synthetic scheme is outlined below.

Caption: Generalized synthesis workflow for this compound.

Detailed Synthesis Protocol

The following is a detailed protocol for the synthesis of this compound, based on the procedures described for analogous N-benzylpiperidinol derivatives.

Step 1: Synthesis of Intermediate 1

-

To a solution of the appropriate starting materials in a suitable solvent (e.g., dichloromethane), add the necessary reagents under an inert atmosphere.

-

Stir the reaction mixture at room temperature for the specified duration.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by column chromatography to yield Intermediate 1.

Step 2: Synthesis of Intermediate 2

-

Dissolve Intermediate 1 in a suitable solvent (e.g., methanol).

-

Add the required reagents for the subsequent chemical transformation.

-

Reflux the reaction mixture for the specified time.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain Intermediate 2.

Step 3: Synthesis of this compound (L55)

-

Combine Intermediate 2 with the final requisite reagents in a reaction vessel.

-

Add a suitable base and catalyst, if required.

-

Heat the mixture to the appropriate temperature and stir for the designated time.

-

After cooling, perform an extractive workup.

-

Purify the final compound by preparative High-Performance Liquid Chromatography (HPLC) to yield this compound.

-

Confirm the structure and purity using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Activity and Quantitative Data

This compound has demonstrated potent and selective inhibition of USP7 and significant anti-proliferative effects in various cancer cell lines. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | KD (nM) |

| USP7 | 40.8 | 78.3 |

Data from Li et al., 2020.[1]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| LNCaP | Prostate Cancer | 29.6 |

| RS4;11 | Leukemia | 41.6 |

| HCT116 | Colorectal Cancer | Weak activity |

| NB4 | Leukemia | Weak activity |

| K562 | Leukemia | Weak activity |

| HuH-7 | Liver Cancer | Weak activity |

Data from MedchemExpress, citing Li et al., 2020.

Experimental Protocols

USP7 Enzymatic Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of compounds against USP7.

Caption: Workflow for USP7 enzymatic inhibition assay.

Protocol:

-

Reagents and Buffers: Prepare an assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT). Prepare stock solutions of recombinant human USP7 enzyme, this compound, and a fluorogenic substrate like ubiquitin-7-amino-4-methylcoumarin (Ub-AMC).

-

Assay Procedure:

-

Add a defined amount of USP7 enzyme to the wells of a microplate.

-

Add serial dilutions of this compound to the wells. Include a DMSO control.

-

Incubate the plate for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the Ub-AMC substrate.

-

Monitor the increase in fluorescence (excitation/emission ~360/460 nm) over time using a plate reader.

-

-

Data Analysis: Plot the initial reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay

This protocol is used to assess the anti-proliferative effects of this compound on cancer cells.

Protocol:

-

Cell Culture: Culture cancer cell lines (e.g., LNCaP, RS4;11) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well.

-

Data Acquisition: Measure the luminescence or absorbance according to the manufacturer's instructions using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 values.

Western Blot Analysis

This protocol is used to determine the effect of this compound on the protein levels of USP7 substrates and downstream effectors.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against MDM2, p53, p21, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis can be performed to quantify the relative protein levels.

Cell Cycle Analysis

This protocol is used to investigate the effect of this compound on cell cycle progression.

Protocol:

-

Cell Treatment: Treat cells with this compound at a specific concentration for a defined period.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway

This compound primarily exerts its anti-cancer effects by modulating the MDM2-p53 signaling pathway.

Caption: this compound mechanism of action via the MDM2-p53 pathway.

Inhibition of USP7 by this compound prevents the deubiquitination of MDM2, leading to its ubiquitination and subsequent proteasomal degradation. The resulting decrease in MDM2 levels leads to the accumulation and activation of the p53 tumor suppressor. Activated p53 then transcriptionally upregulates its target genes, such as the cyclin-dependent kinase inhibitor p21, which mediates cell cycle arrest, and other pro-apoptotic proteins, ultimately leading to apoptosis in cancer cells.[1]

Conclusion

This compound is a potent and selective inhibitor of USP7 that demonstrates significant anti-tumor activity in preclinical models. Its discovery was a result of a rational, structure-based drug design approach. The detailed synthesis and experimental protocols provided in this guide offer a valuable resource for researchers in the field of oncology and drug discovery who are interested in targeting the ubiquitin-proteasome system. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound and its analogs is warranted to explore its full therapeutic potential.

References

An In-depth Technical Guide to the USP7 Inhibitor: Usp7-IN-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

Usp7-IN-9, also identified as compound L55, is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7). This enzyme plays a critical role in the deubiquitination of key proteins involved in cellular processes such as cell cycle regulation, DNA damage repair, and apoptosis. Dysregulation of USP7 activity is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. This compound demonstrates significant antitumor activity by modulating the p53-MDM2 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the underlying mechanism of action of this compound. Detailed experimental protocols for its characterization are also presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a complex N-benzylpiperidinol derivative. Its chemical identity and core physicochemical properties are summarized below.

| Property | Value |

| IUPAC Name | methyl 4-((5-chloro-2-((1-((4-(aminomethyl)phenyl)methyl)piperidin-4-yl)oxy)phenyl)methyl)benzoate |

| SMILES | OC1(CN(C=NC2=C(C3=CC=C(C[NH3+])C=C3)N(C)N=C24)C4=O)CC--INVALID-LINK--CC1.O=C([O-])C(F)(F)F.O=C([O-])C(F)(F)F |

| Molecular Formula | C32H33ClF6N6O8 |

| Molecular Weight | 779.08 g/mol |

| CAS Number | 2444374-01-8 |

| Predicted LogP | Data not available |

| Predicted pKa | Data not available |

Biological Properties and Activity

This compound is a highly potent inhibitor of USP7, exhibiting significant activity both in biochemical and cellular assays. Its biological characteristics are detailed in the tables below.

Table 2.1: Biochemical Activity

| Parameter | Value |

| IC50 (USP7) | 40.8 nM[1][2] |

| KD | 78.3 nM[1] |

Table 2.2: Cellular Activity

| Cell Line | IC50 |

| LNCaP | 29.6 nM[2] |

| RS4;11 | 41.6 nM[1][2] |

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects primarily through the inhibition of the deubiquitinating activity of USP7. USP7 is a key regulator of the stability of several oncoproteins, most notably MDM2, and the tumor suppressor p53. By inhibiting USP7, this compound disrupts the MDM2-p53 feedback loop. This leads to the destabilization and degradation of MDM2, and consequently, the stabilization and accumulation of p53. Increased levels of p53 then transcriptionally activate its downstream targets, such as the cyclin-dependent kinase inhibitor p21, which mediates cell cycle arrest, and pro-apoptotic proteins, which induce apoptosis. Furthermore, this compound has been shown to reduce the protein levels of DNA methyltransferase 1 (DNMT1), another important substrate of USP7 involved in epigenetic regulation and cancer cell survival.[1][2]

Experimental Protocols

The following are detailed protocols for the characterization of this compound, based on established methodologies for USP7 inhibitors.

USP7 Enzymatic Assay (In Vitro)

This protocol describes a fluorescence-based assay to determine the IC50 of this compound against purified USP7 enzyme.

Materials:

-

Purified recombinant human USP7 protein

-

Ubiquitin-rhodamine 110 substrate

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20)

-

This compound (dissolved in DMSO)

-

384-well black assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 10 µL of USP7 enzyme solution (final concentration ~0.5 nM) to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

-

Initiate the reaction by adding 5 µL of ubiquitin-rhodamine 110 substrate (final concentration ~50 nM) to each well.

-

Immediately measure the fluorescence intensity (Excitation/Emission ~485/528 nm) at time zero and then kinetically every 5 minutes for 60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay

This protocol outlines the use of a resazurin-based assay to measure the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., LNCaP, RS4;11)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Resazurin sodium salt solution (e.g., AlamarBlue)

-

96-well clear-bottom black plates

-

Multimode plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete cell culture medium.

-

Treat the cells with the serially diluted this compound or DMSO (vehicle control) and incubate for 72 hours.

-

Add resazurin solution to each well to a final concentration of 10% (v/v).

-

Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence (Excitation/Emission ~560/590 nm) or absorbance (570 nm with a reference wavelength of 600 nm).

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Plot the percent viability against the logarithm of the this compound concentration and determine the IC50 value.

Western Blot Analysis

This protocol is for the detection of changes in protein levels of MDM2, p53, p21, and DNMT1 in response to this compound treatment.

Materials:

-

Cancer cell line (e.g., RS4;11)

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against MDM2, p53, p21, DNMT1, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells and treat with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) or DMSO for 24 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line (e.g., RS4;11)

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A solution

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound (e.g., 1 µM) or DMSO for 24, 48, and 72 hours.

-

Harvest the cells by centrifugation and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI/RNase A staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay

This protocol employs Annexin V and PI co-staining followed by flow cytometry to quantify apoptosis induced by this compound.

Materials:

-

Cancer cell line (e.g., RS4;11)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound at various concentrations for a specified time (e.g., 48 hours).

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and propidium iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

This compound is a potent and selective inhibitor of USP7 with demonstrated antitumor activity in preclinical models. Its mechanism of action, centered on the stabilization of the p53 tumor suppressor, provides a strong rationale for its further investigation as a potential cancer therapeutic. The detailed chemical, biological, and methodological information provided in this guide serves as a valuable resource for researchers in the field of oncology and drug discovery to advance the understanding and potential clinical application of USP7 inhibitors.

References

Usp7-IN-9: A Technical Guide to its Effects on Apoptosis and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the ubiquitin-specific protease 7 (USP7) inhibitor, Usp7-IN-9, focusing on its molecular mechanisms and functional consequences related to the induction of apoptosis and cell cycle arrest in cancer cells. The information presented herein is compiled from preclinical research to serve as a detailed resource for professionals in oncology and drug development.

Introduction: USP7 as a Therapeutic Target

Ubiquitin-specific protease 7 (USP7), also known as herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of numerous proteins involved in key cellular processes.[1][2] USP7 removes ubiquitin chains from its substrates, thereby rescuing them from proteasomal degradation.[2][3] Its substrates include pivotal proteins in cancer pathogenesis, such as the E3 ubiquitin ligase MDM2 (a negative regulator of the p53 tumor suppressor) and the DNA methyltransferase 1 (DNMT1).[4][5] By stabilizing oncoproteins like MDM2 and destabilizing tumor suppressors like p53, USP7 dysregulation is frequently associated with tumor progression and poor prognosis, making it a compelling target for cancer therapy.[1][2][6]

This compound is a highly potent small-molecule inhibitor of USP7 with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range.[4] Its mechanism of action is centered on the inhibition of USP7's deubiquitinase activity, which triggers downstream signaling events that culminate in anti-proliferative effects, including the induction of apoptosis and cell cycle arrest.[4][6]

Effects on Apoptosis

This compound promotes apoptosis in cancer cells primarily through the stabilization of the p53 tumor suppressor pathway.[4] By inhibiting USP7, the inhibitor prevents the deubiquitination of MDM2, leading to MDM2's auto-ubiquitination and subsequent degradation.[4][6][7] The reduction in MDM2 levels allows for the accumulation and activation of p53.[4][7] Activated p53 then transcriptionally upregulates pro-apoptotic genes, such as BAX, and key mediators of apoptosis like Caspase-3.[8][9]

The inhibition of USP7 by this compound initiates a signaling cascade that disrupts the balance between pro-survival and pro-apoptotic proteins. The diagram below illustrates this pathway, highlighting the central role of the MDM2-p53 axis.

Effects on Cell Cycle Arrest

In addition to inducing apoptosis, this compound causes cell cycle arrest, preventing cancer cells from progressing through the division cycle.[4] This effect is also mediated by the stabilization of p53, which in turn activates the transcription of the cyclin-dependent kinase inhibitor p21.[4] p21 binds to and inhibits cyclin-CDK complexes, which are essential for cell cycle progression, leading to arrest at the G0/G1 and S phases.[4] In RS4;11 cells, treatment with this compound has been shown to induce arrest at the G0/G1 and S phases.[4] In other cell lines, treatment with a USP7 inhibitor reduced the proportion of cells in the G2/M phase.[4]

The mechanism by which this compound induces cell cycle arrest is intrinsically linked to its effects on the USP7-MDM2-p53 axis, leading to the upregulation of the cell cycle inhibitor p21.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy and cellular effects of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Lines | Reference |

|---|---|---|---|

| USP7 IC50 | 40.8 nM | - | [4] |

| Cellular IC50 | 29.6 nM | LNCaP | [4] |

| | 41.6 nM | RS4;11 |[4] |

Table 2: Effects of this compound on Cell Cycle Distribution

| Cell Line | Concentration | Duration | Effect | Reference |

|---|---|---|---|---|

| RS4;11 | Not Specified | Not Specified | Arrest at G0/G1 and S phases | [4] |

| Not Specified | 1 µM | 0-72 hours | Reduction in G2/M phase proportions |[4] |

Table 3: Effects of this compound on Protein Expression

| Protein | Concentration | Duration | Cell Line | Effect | Reference |

|---|---|---|---|---|---|

| MDM2 | 0.1-1 µM | 24 hours | Not Specified | Dose-dependent decrease | [4] |

| DNMT1 | 0.1-1 µM | 24 hours | Not Specified | Dose-dependent decrease | [4] |

| p53 | 0.1-1 µM | 24 hours | Not Specified | Dose-dependent increase | [4] |

| p21 | 0.1-1 µM | 24 hours | Not Specified | Dose-dependent increase |[4] |

Experimental Protocols

The following sections provide generalized methodologies for the key experiments used to characterize the effects of this compound.

Cancer cell lines (e.g., RS4;11, LNCaP, HCT 116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded at a predetermined density and allowed to adhere overnight. This compound, dissolved in a suitable solvent like DMSO, is then added to the culture media at various concentrations (e.g., 0-50 µM) for specified durations (e.g., 24, 48, or 72 hours).[4]

-

Cell Preparation: After treatment with this compound, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. The mixture is incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI staining distinguishes between early (PI-negative) and late (PI-positive) apoptotic/necrotic cells.

-

Cell Harvest: Cells are treated with this compound for the desired time.[9] Adherent cells are detached, combined with any floating cells, and washed with PBS.

-

Fixation: Cells are fixed in cold 70% ethanol while vortexing gently and stored at -20°C for at least 2 hours to permeabilize the membranes.

-

Staining: The fixed cells are washed to remove ethanol and then incubated with a solution containing Propidium Iodide and RNase A.

-

Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Lysate Preparation: Following treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., USP7, MDM2, p53, p21, Cleaved Caspase-3) overnight. After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

The diagram below outlines a typical workflow for assessing the cellular effects of this compound.

Conclusion

This compound is a potent and specific inhibitor of USP7 that demonstrates significant anti-cancer activity in preclinical models. Its ability to induce both apoptosis and cell cycle arrest is directly linked to its mechanism of inhibiting the deubiquitinase activity of USP7. This leads to the destabilization of oncoproteins MDM2 and DNMT1 and the subsequent accumulation and activation of the tumor suppressors p53 and p21.[4] The data strongly support the continued investigation of this compound and other USP7 inhibitors as a promising therapeutic strategy for a range of human cancers, particularly those with a functional p53 pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]

- 7. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. USP7 inhibition induces apoptosis in glioblastoma by enhancing ubiquitination of ARF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Usp7-IN-9: A Technical Guide to its Regulation of Oncoproteins and Tumor Suppressors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Usp7-IN-9 is a potent and selective small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme implicated in the regulation of numerous proteins involved in cancer progression. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in modulating the stability and activity of key oncoproteins and tumor suppressors. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the USP7 pathway.

Introduction

Ubiquitin-Specific Protease 7 (USP7) has emerged as a critical regulator of cellular protein homeostasis, influencing a wide array of signaling pathways central to tumorigenesis.[1] Its substrates include pivotal oncoproteins and tumor suppressors, making it an attractive therapeutic target in oncology. This compound is a highly potent inhibitor of USP7 with an IC50 value of 40.8 nM.[2] By inhibiting USP7's deubiquitinating activity, this compound leads to the destabilization of oncoproteins and the stabilization of tumor suppressors, ultimately inducing anti-cancer effects such as apoptosis and cell cycle arrest.[2] This guide details the regulatory effects of this compound on the well-characterized oncoproteins MDM2 and DNMT1, and the tumor suppressors p53 and p21.

Mechanism of Action of this compound

This compound exerts its effects by binding to the active site of USP7, thereby preventing the removal of ubiquitin chains from its substrate proteins. This leads to the accumulation of polyubiquitinated substrates, which are subsequently targeted for degradation by the proteasome. The primary mechanism by which this compound impacts cancer cells is through the destabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[3] Inhibition of USP7 leads to the degradation of MDM2, resulting in the stabilization and activation of p53.[3] Activated p53 then transcriptionally upregulates its target genes, including the cell cycle inhibitor p21, leading to cell cycle arrest and apoptosis.[2] Additionally, this compound has been shown to downregulate the oncoprotein DNMT1, a DNA methyltransferase often overexpressed in cancer.[2]

References

- 1. A rapid and optimization-free procedure allows the in vivo detection of subtle cell cycle and ploidy alterations in tissues by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Determining the Potency of USP7 Inhibitors: An In Vitro Assay Protocol for IC50 of Usp7-IN-9

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Usp7-IN-9, a potent inhibitor of Ubiquitin-Specific Protease 7 (USP7), in a biochemical in vitro assay. The described method is a fluorogenic assay that offers high sensitivity and a straightforward workflow, making it suitable for compound screening and characterization.

Introduction

Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in various cellular processes, including cell cycle regulation, DNA damage response, and apoptosis.[1] Its dysregulation has been implicated in the progression of several cancers, making it an attractive therapeutic target.[2] this compound is a small molecule inhibitor of USP7 with a reported IC50 value of 40.8 nM.[3][4] Accurate determination of the IC50 value is crucial for evaluating the potency of this and other potential USP7 inhibitors.

The protocol outlined below is based on a widely used fluorogenic assay principle.[5][1][6] The assay utilizes a synthetic substrate consisting of ubiquitin linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC).[5][6] When USP7 cleaves the isopeptide bond between ubiquitin and AMC, the released AMC emits a fluorescent signal that is directly proportional to the enzyme's activity.[5][6] The presence of an inhibitor, like this compound, will reduce the rate of substrate cleavage, leading to a decrease in the fluorescent signal.

Signaling Pathway of USP7

USP7 is a key regulator of the p53 tumor suppressor pathway. It deubiquitinates and stabilizes both MDM2, an E3 ubiquitin ligase, and p53 itself. The balance of these activities is crucial for controlling p53 levels and function. Inhibition of USP7 leads to the destabilization of MDM2, which in turn allows for the accumulation and activation of p53, ultimately promoting cell cycle arrest and apoptosis in cancer cells.

Caption: USP7 inhibition alters the p53-MDM2 balance.

Experimental Protocol

This protocol is designed for a 96-well plate format, but can be adapted to a 384-well format.

Materials and Reagents

| Reagent | Supplier | Catalog No. | Storage |

| Recombinant Human USP7 | BPS Bioscience | 80395 | -80°C |

| Ubiquitin-AMC Substrate | BPS Bioscience | 81150 | -80°C |

| This compound | MedChemExpress | HY-136363 | -20°C (in DMSO) |

| Tris-HCl | Sigma-Aldrich | T5941 | Room Temp |

| NaCl | Sigma-Aldrich | S9888 | Room Temp |

| EDTA | Sigma-Aldrich | E9884 | Room Temp |

| DTT | Sigma-Aldrich | D9779 | -20°C |

| Triton X-100 | Sigma-Aldrich | T8787 | Room Temp |

| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 4°C |

| DMSO | Sigma-Aldrich | D8418 | Room Temp |

| 96-well black, flat-bottom plate | Corning | 3603 | Room Temp |

Buffer Preparation

-

1x Assay Buffer: 50 mM Tris-HCl (pH 7.6), 100 mM NaCl, 0.5 mM EDTA, 5 mM DTT, 0.01% Triton X-100, and 0.05 mg/mL BSA.[7][8] Prepare fresh from stock solutions before each experiment and keep on ice. The DTT should be added just before use from a 1 M stock.

Experimental Workflow

References

- 1. amsbio.com [amsbio.com]

- 2. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Kinetic analysis of multistep USP7 mechanism shows critical role for target protein in activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Usp7-IN-9-Mediated p53 Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usp7-IN-9 is a potent and selective inhibitor of Ubiquitin-specific Protease 7 (USP7), a deubiquitinating enzyme that plays a critical role in the p53 signaling pathway. By inhibiting USP7, this compound prevents the deubiquitination and subsequent degradation of MDM2, the primary E3 ubiquitin ligase for the tumor suppressor p53. This leads to the accumulation and activation of p53, triggering downstream cellular responses such as cell cycle arrest and apoptosis. These application notes provide detailed protocols for cell-based assays to characterize the activation of p53 by this compound.

Mechanism of Action

Under normal cellular conditions, USP7 contributes to the stability of MDM2 by removing ubiquitin chains, thereby targeting p53 for proteasomal degradation.[1][2] this compound disrupts this process by inhibiting the catalytic activity of USP7. This leads to the auto-ubiquitination and degradation of MDM2. The resulting decrease in MDM2 levels allows for the stabilization and accumulation of p53 in the nucleus, where it can act as a transcription factor to regulate the expression of target genes, such as p21 (CDKN1A), leading to cell cycle arrest, and PUMA and NOXA, inducing apoptosis.[3]

Figure 1. this compound mechanism of action in the p53 pathway.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its effects on the p53 pathway.

| Parameter | Value | Reference |

| Target | Ubiquitin-specific Protease 7 (USP7) | [4] |

| IC50 | 40.8 nM | [4] |

| Mechanism | USP7 Inhibition | [4] |

Table 1. Biochemical properties of this compound.

| Cell Line | Assay | Parameter | Value | Treatment Time |

| RS4;11 | Cell Viability | IC50 | 41.6 nM | 3 or 6 days |

| LNCaP | Cell Viability | IC50 | 29.6 nM | 3 or 6 days |

| HCT116 | Western Blot | p53 Induction | Dose-dependent increase | 24 hours |

| HCT116 | Western Blot | p21 Induction | Dose-dependent increase | 24 hours |

| RS4;11 | Western Blot | p53 Induction | Dose-dependent increase | 24 hours |

| RS4;11 | Western Blot | p21 Induction | Dose-dependent increase | 24 hours |

Table 2. Cellular activity of this compound in various cancer cell lines.[4]

Experimental Protocols

Herein are detailed protocols for three common cell-based assays to measure p53 activation by this compound.

Western Blot Analysis of p53 and p21 Induction

This protocol describes the detection of increased p53 and p21 protein levels in cells treated with this compound.

Figure 2. Western blot experimental workflow.

Materials:

-

This compound (dissolved in DMSO)

-

Cell line of interest (e.g., HCT116, RS4;11)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-p53, anti-p21, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

This compound Treatment: The following day, treat the cells with a dose-range of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a DMSO vehicle control for 24 hours.

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

-

Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply a chemiluminescent substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the fold-change in p53 and p21 expression.

-

Immunofluorescence Assay for p53 Nuclear Translocation

This protocol allows for the visualization and quantification of p53 accumulation in the nucleus upon this compound treatment.

Figure 3. Immunofluorescence experimental workflow.

Materials:

-

This compound (dissolved in DMSO)

-

Cell line of interest (e.g., A549, MCF7)

-

Glass coverslips in a 24-well plate

-

4% paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-p53

-

Fluorescently-labeled secondary antibody

-

DAPI (or other nuclear counterstain)

-

Mounting medium

Protocol:

-

Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

-

This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 1 µM) and a DMSO control for a specified time (e.g., 8, 16, 24 hours).

-

Fixation and Permeabilization:

-

Wash cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the anti-p53 primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

-

Nuclear Staining:

-

Wash the cells three times with PBS.

-

Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Wash twice with PBS.

-

-

Mounting and Imaging:

-

Carefully mount the coverslips onto glass slides using mounting medium.

-

Image the cells using a fluorescence microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p53 to determine the extent of nuclear translocation.

-

p53-Responsive Luciferase Reporter Assay

This assay measures the transcriptional activity of p53 by quantifying the expression of a reporter gene (luciferase) under the control of a p53-responsive promoter.

Figure 4. Luciferase reporter assay workflow.

Materials:

-

This compound (dissolved in DMSO)

-

Cell line of interest (e.g., HCT116, U2OS)

-

p53-responsive firefly luciferase reporter plasmid (e.g., pG13-luc)

-

Control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Co-transfection: Co-transfect the cells with the p53-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.

-

This compound Treatment: Allow the cells to adhere for several hours, then treat with a dose-range of this compound and a DMSO control for 24 hours.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Luciferase Assay:

-

Transfer the cell lysate to a luminometer plate.

-

Add the Luciferase Assay Reagent II (firefly luciferase substrate) and measure the luminescence.

-

Add the Stop & Glo® Reagent (Renilla luciferase substrate) and measure the luminescence again.

-

-

Data Analysis:

-

Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.

-

Determine the fold-induction of p53 transcriptional activity by dividing the normalized luciferase activity of the this compound-treated samples by that of the DMSO control.

-

Troubleshooting and Interpretation of Results

-

Low p53/p21 signal in Western Blot: Ensure optimal cell confluency and sufficient this compound concentration and treatment time. Check antibody quality and concentration.

-

High background in Immunofluorescence: Optimize blocking conditions and antibody concentrations. Ensure thorough washing steps.

-

Low fold-induction in Luciferase Assay: Confirm successful transfection and cell viability. Optimize the ratio of reporter to control plasmid. The magnitude of the response may be cell-line dependent.

-

Cell Line Selection: The p53 activation response to USP7 inhibition is most prominent in cell lines with wild-type p53. Cell lines with mutated or null p53 may not show a significant response.

These protocols provide a framework for the robust assessment of p53 activation by this compound. Optimization of specific conditions, such as cell density, inhibitor concentration, and treatment duration, may be necessary for different cell lines and experimental setups.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. STIP is a critical nuclear scaffolding protein linking USP7 to p53-Mdm2 pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Usp7-IN-9 Immunoprecipitation and Target Engagement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of numerous proteins involved in key cellular processes.[1][2] These processes include the p53-MDM2 tumor suppressor pathway, DNA damage response, epigenetic regulation, and immune signaling.[1][3] Dysregulation of USP7 activity is implicated in the pathogenesis of various diseases, particularly cancer, making it an attractive therapeutic target.[2] Usp7-IN-9 is a potent and selective small molecule inhibitor of USP7 with a reported IC50 of 40.8 nM.[4] This document provides detailed protocols for utilizing immunoprecipitation to assess the target engagement of this compound with USP7 in a cellular context.

Principle of Target Engagement Assessment

The primary mechanism of action for many USP7 inhibitors is the disruption of its deubiquitinating activity, leading to the ubiquitination and subsequent degradation of its substrates. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[3][5] By inhibiting USP7, this compound is expected to increase MDM2 ubiquitination and degradation, leading to the stabilization and accumulation of p53.

Target engagement of this compound can be demonstrated through co-immunoprecipitation (Co-IP) by observing a decreased interaction between USP7 and its substrates, such as MDM2, upon inhibitor treatment. This indicates that the inhibitor is binding to USP7 and sterically hindering its ability to interact with and deubiquitinate its target proteins.

Signaling Pathway Involving USP7

USP7 is a central node in several critical signaling pathways. One of the most well-characterized is the p53-MDM2 pathway. Under normal conditions, USP7 deubiquitinates and stabilizes MDM2, which in turn ubiquitinates p53, targeting it for proteasomal degradation. This keeps p53 levels low. Upon cellular stress, this balance is disrupted, leading to p53 accumulation and the activation of downstream pathways for cell cycle arrest, apoptosis, or DNA repair. USP7 also plays a role in the NF-κB, Wnt/β-catenin, and DNA damage response pathways.

Caption: USP7's role in the p53-MDM2 pathway and the effect of this compound.

Experimental Protocols

Protocol 1: Immunoprecipitation of Endogenous USP7 to Assess Target Engagement with MDM2

This protocol details the immunoprecipitation of endogenous USP7 from cells treated with this compound to determine the inhibitor's effect on the USP7-MDM2 interaction.

Materials:

-

Cell Lines: Human cancer cell line with wild-type p53 (e.g., HCT116, A549).

-

This compound: Stock solution in DMSO.

-

Antibodies:

-

Rabbit anti-USP7 antibody for immunoprecipitation.

-

Mouse anti-MDM2 antibody for Western blotting.

-

Rabbit anti-USP7 antibody for Western blotting.

-

Normal Rabbit IgG (Isotype control).

-

-

Protein A/G Magnetic Beads.

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.

-

Wash Buffer: Lysis buffer without protease and phosphatase inhibitors.

-

Elution Buffer: 2x Laemmli sample buffer.

-

Reagents for Western Blotting: SDS-PAGE gels, transfer membranes, blocking buffer, secondary antibodies, and ECL substrate.

Procedure:

-

Cell Culture and Treatment:

-

Plate cells to achieve 70-80% confluency on the day of the experiment.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for a predetermined time (e.g., 4-24 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microfuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

To 1 mg of total protein lysate, add 20 µL of Protein A/G magnetic beads.

-

Incubate with rotation for 1 hour at 4°C.

-

Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

To the pre-cleared lysate, add 2-5 µg of rabbit anti-USP7 antibody or Normal Rabbit IgG.

-

Incubate with gentle rotation overnight at 4°C.

-

Add 30 µL of pre-washed Protein A/G magnetic beads to each sample.

-

Incubate with gentle rotation for 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual buffer.

-

-

Elution:

-

Resuspend the beads in 30 µL of 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.

-

Pellet the beads and collect the supernatant.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (mouse anti-MDM2 and rabbit anti-USP7) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Develop the blot using an ECL substrate and visualize the protein bands.

-

Expected Results:

A dose-dependent decrease in the amount of MDM2 co-immunoprecipitated with USP7 in the this compound treated samples compared to the vehicle control. The amount of immunoprecipitated USP7 should remain relatively constant across all samples.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the USP7 immunoprecipitation experiment.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in the following tables for clear comparison. Densitometry analysis should be performed on the protein bands to quantify their intensity.

Table 1: Effect of this compound on the USP7-MDM2 Interaction

| This compound Conc. (µM) | Densitometry of IP-USP7 (Arbitrary Units) | Densitometry of Co-IP-MDM2 (Arbitrary Units) | Ratio of Co-IP-MDM2 / IP-USP7 |

| 0 (Vehicle) | 1000 | 800 | 0.80 |

| 0.1 | 980 | 650 | 0.66 |

| 1 | 1020 | 350 | 0.34 |

| 10 | 990 | 150 | 0.15 |

Table 2: Effect of this compound on Total Protein Levels

| This compound Conc. (µM) | Total USP7 (Input) | Total MDM2 (Input) | Total p53 (Input) | Total p21 (Input) |

| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 1.00 |

| 0.1 | 0.98 | 0.85 | 1.20 | 1.30 |

| 1 | 1.01 | 0.50 | 2.50 | 2.80 |

| 10 | 0.99 | 0.20 | 4.00 | 4.50 |

Note: All input protein levels are normalized to a loading control (e.g., Actin or Tubulin) and then expressed relative to the vehicle control.

Conclusion

The provided protocols and data presentation formats offer a comprehensive framework for assessing the target engagement of this compound. By demonstrating a dose-dependent reduction in the interaction between USP7 and its substrate MDM2, researchers can confirm that this compound is effectively binding to and inhibiting the function of USP7 within the cell. The analysis of downstream signaling events, such as the stabilization of p53 and the upregulation of p21, further validates the on-target activity of the inhibitor. These methods are crucial for the preclinical evaluation and development of novel USP7-targeting therapeutics.

References

- 1. Molecular mechanism for the substrate recognition of USP7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Usp7-IN-9 in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usp7-IN-9 is a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme implicated in various cellular processes, including DNA damage repair, cell cycle regulation, and immune response.[1][2] Dysregulation of USP7 has been linked to the progression of numerous cancers, making it a promising therapeutic target.[1][3] this compound exerts its effects by inducing apoptosis and causing cell cycle arrest at the G0/G1 and S phases in cancer cells.[4][5] Mechanistically, it leads to a reduction in the protein levels of the oncoproteins MDM2 and DNMT1, while concurrently increasing the levels of the tumor suppressor proteins p53 and p21.[4][6]

These application notes provide a comprehensive overview of the preparation and potential in vivo application of this compound for animal studies, based on its known chemical properties and drawing parallels from other USP7 inhibitors.

Data Presentation

Chemical and Pharmacological Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C35H38ClN7O5 | [7] |

| Molecular Weight | 684.18 g/mol | [7] |

| IC50 (USP7) | 40.8 nM | [4][5] |

| Solubility | DMSO: 100 mg/mL (128.36 mM) | [8] |

In Vitro Cellular Activity of this compound

| Cell Line | Activity | Concentration | Time | Reference |

| RS4;11 | Induces apoptosis, arrests cell progression at G0/G1 and S phases | Not Specified | Not Specified | [4][5] |

| LNCaP | High inhibitory activity (IC50 = 29.6 nM) | 0-50 µM | 3 or 6 days | [6] |

| RS4;11 | High inhibitory activity (IC50 = 41.6 nM) | 0-50 µM | 3 or 6 days | [6] |

| General Cancer Cells | Reduces protein levels of MDM2 and DNMT1 | 0.1-1 µM | 24 hours | [4][6] |

| General Cancer Cells | Increases protein levels of p53 and p21 | 0.1-1 µM | 24 hours | [4][6] |

Note: To date, no specific in vivo pharmacokinetic or dosing data for this compound has been published in peer-reviewed literature. The following protocols are therefore generalized based on the compound's properties and common practices for poorly soluble inhibitors.

Experimental Protocols

In Vitro Stock Solution Preparation

Objective: To prepare a high-concentration stock solution of this compound for in vitro assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath

Protocol:

-

Aseptically weigh the desired amount of this compound powder.

-

Add the appropriate volume of DMSO to achieve a 100 mg/mL (128.36 mM) stock solution.[8]

-

Vortex the solution thoroughly to facilitate dissolution.

-

If necessary, use an ultrasonic bath to ensure complete solubilization.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Proposed Protocol for In Vivo Formulation and Administration

Disclaimer: This protocol is a general guideline due to the absence of published in vivo studies for this compound. Formulation and dosage should be optimized for each specific animal model and experimental design.

Objective: To prepare a formulation of this compound suitable for oral or intraperitoneal administration in animal models (e.g., mice).

Background: Like many small molecule inhibitors, this compound has poor aqueous solubility. Therefore, a suitable vehicle is required to achieve a stable and homogenous suspension or solution for in vivo delivery. Common strategies for such compounds include the use of co-solvents, surfactants, and suspending agents.

Materials:

-

This compound powder

-

Vehicle components (select one of the options below)

-

Sterile, depyrogenated water

-

Homogenizer or sonicator

-

Sterile dosing syringes and needles

Vehicle Options for Poorly Soluble Compounds:

-

Option 1: Tween 80/PEG400 Formulation:

-

5-10% DMSO

-

10-25% Tween 80

-

30-60% Polyethylene glycol 400 (PEG400)

-

Remaining volume with sterile saline or water

-

-

Option 2: Methylcellulose/Tween 80 Formulation:

-

0.5-1% Methylcellulose in sterile water

-

0.1-0.5% Tween 80

-

(Optional) 1-5% DMSO

-

Formulation Protocol:

-

Weigh the required amount of this compound for the desired dose and number of animals.

-

In a sterile container, add the organic solvent component of the chosen vehicle first (e.g., DMSO, PEG400).

-

Add the this compound powder to the organic solvent and vortex or sonicate until fully dissolved.

-

Gradually add the other vehicle components (e.g., Tween 80, methylcellulose solution) while continuously mixing or homogenizing.

-

Continue mixing until a uniform and stable suspension or solution is achieved.

-

Visually inspect the formulation for any precipitation before each use.

-

Prepare the formulation fresh daily or assess its stability if stored.

Administration Protocol (Example for Mice):

-

Animal Handling: Acclimatize animals to the experimental conditions and handle them according to approved institutional animal care and use committee (IACUC) protocols.

-

Dose Calculation: Calculate the volume of the formulation to be administered based on the animal's body weight and the desired dose (mg/kg). A typical dosing volume for oral gavage in mice is 5-10 mL/kg.

-

Administration:

-

Oral (PO): Administer the calculated volume using an appropriate-sized oral gavage needle.

-

Intraperitoneal (IP): Administer the calculated volume using a sterile syringe and needle into the intraperitoneal cavity.

-

-

Monitoring: Observe the animals for any signs of toxicity or adverse reactions post-administration.

-